3-(azetidin-3-ylthio)-2-methyl-1H-indole
CAS No.: 2098106-58-0
Cat. No.: VC3146646
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098106-58-0 |
|---|---|
| Molecular Formula | C12H14N2S |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | 3-(azetidin-3-ylsulfanyl)-2-methyl-1H-indole |
| Standard InChI | InChI=1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3 |
| Standard InChI Key | VXAQVNNVJNVVKE-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)SC3CNC3 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)SC3CNC3 |
Introduction
Structural Characteristics and Properties
3-(Azetidin-3-ylthio)-2-methyl-1H-indole belongs to the class of indole derivatives containing a four-membered azetidine ring attached to the indole core via a thioether linkage. The compound features several key structural elements:
Molecular Structure
The molecule consists of three primary components:
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A 1H-indole core with a methyl substituent at position 2
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A sulfur atom connecting at position 3 of the indole
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An azetidine ring attached to the sulfur atom at position 3 of the azetidine
This structure can be compared to the related compound 3-(azetidin-3-yl)-1H-indole (C₁₁H₁₂N₂), which lacks both the sulfur linkage and the methyl group at position 2 . The addition of these moieties significantly alters the electronic properties and potential biological activities of the molecule.
Physicochemical Properties
Based on its structural characteristics, 3-(azetidin-3-ylthio)-2-methyl-1H-indole likely exhibits the following properties:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂S | Calculated from structure |
| Molecular Weight | Approximately 218.32 g/mol | Calculated based on atomic weights |
| Solubility | Limited water solubility; good solubility in organic solvents | Based on similar indole structures |
| Hydrogen Bond Donors | 1 (NH of indole) | Structural analysis |
| Hydrogen Bond Acceptors | 2 (N atoms) | Structural analysis |
| LogP | Approximately 2.0-2.5 | Estimated from similar structures |
The presence of the indole NH group provides a hydrogen bond donor site, while the nitrogen atoms can act as hydrogen bond acceptors, potentially enhancing binding interactions with biological targets.
Synthesis Approaches
Coupling of 2-Methyl-1H-indole with Azetidine-3-thiol Derivatives
This approach would involve the preparation of an appropriate azetidine-3-thiol derivative, followed by coupling with 2-methyl-1H-indole. Similar coupling reactions have been reported for other indole derivatives . The reaction might proceed through:
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Protection of the indole nitrogen (if necessary)
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Activation of position 3 of the indole
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Nucleophilic substitution with the azetidine-3-thiol
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Deprotection (if applicable)
Synthetic Challenges
The synthesis of 3-(azetidin-3-ylthio)-2-methyl-1H-indole presents several challenges:
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Regioselectivity: Ensuring selective reaction at position 3 of the indole
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Stability of the azetidine ring: The strained four-membered azetidine ring may be susceptible to ring-opening under certain conditions
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Protection strategies: May require careful protection and deprotection of the indole NH group
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Purification considerations: Separation from potential byproducts
| Structural Feature | Impact on Antimalarial Activity | Relevance to 3-(Azetidin-3-ylthio)-2-methyl-1H-indole |
|---|---|---|
| Substitution at position 3 | Crucial for activity | Contains azetidinylthio group at position 3 |
| Basic nitrogen-containing group | Enhances activity | Contains azetidine nitrogen |
| Indole NH | Important for hydrogen bonding | Preserved in the structure |
| Methyl substitution | Can enhance activity | Contains 2-methyl group |
Studies on indole-based antimalarials have shown that compounds with nitrogen-containing substituents at position 3 of the indole can inhibit P. falciparum growth in the low micromolar range . The azetidine moiety in 3-(azetidin-3-ylthio)-2-methyl-1H-indole might contribute to similar activity profiles.
Mechanism of Antianxiety Action
The antianxiety effects of related indole-azetidine compounds may operate through several mechanisms:
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Interaction with GABA receptors
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Serotonergic activity (due to structural similarity to serotonin)
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Modulation of other neurotransmitter systems
The thioether linkage in 3-(azetidin-3-ylthio)-2-methyl-1H-indole may confer unique pharmacokinetic properties, potentially influencing brain penetration and receptor binding characteristics.
Structure-Activity Relationships
Role of Key Structural Elements
Understanding the contribution of each structural component to the biological activity of 3-(azetidin-3-ylthio)-2-methyl-1H-indole is essential for rational drug design:
Indole Core
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals. It provides:
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Rigidity to maintain specific spatial arrangements
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Hydrogen bonding capability through the NH group
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Lipophilicity for membrane penetration
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π-π interactions with aromatic amino acid residues in protein targets
Methyl Group at Position 2
The methyl substituent at position 2 likely influences:
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Electronic distribution within the indole system
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Metabolic stability
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Binding orientation in target proteins
Thioether Linkage
The sulfur bridge between the indole and azetidine rings:
Azetidine Ring
The four-membered azetidine ring:
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Introduces structural constraint
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Provides a basic nitrogen atom that can be protonated at physiological pH
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Creates a specific three-dimensional shape that may be critical for receptor recognition
Comparison with Related Bioactive Compounds
Table 3: Structural Comparison with Related Bioactive Indole Derivatives
Research Status and Future Directions
Antimicrobial and Antiparasitic Agents
The compound may serve as a lead structure for developing:
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Antimalarial agents, potentially addressing drug-resistant strains
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Agents against other parasitic infections
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Novel antibacterial compounds
Central Nervous System Drugs
Potential applications include:
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Anxiolytic agents
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Novel psychotherapeutics
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Neuroprotective agents
Chemical Probes
The unique structure may be valuable in developing:
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Fluorescent probes for biological imaging
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Affinity labels for target identification
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Tool compounds for studying biological pathways
Future Research Directions
Priority areas for future research on 3-(azetidin-3-ylthio)-2-methyl-1H-indole include:
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Development of efficient and scalable synthetic routes
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Comprehensive screening against a diverse panel of biological targets
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Detailed mechanistic studies to identify molecular targets
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Exploration of structure-activity relationships through the synthesis of analogs
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Evaluation of pharmacokinetic properties and metabolism
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Computational studies to predict potential binding modes with protein targets
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